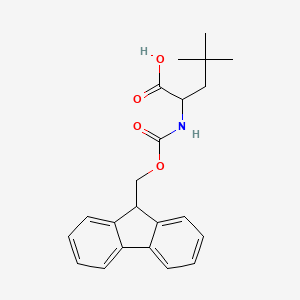

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-dimethylpentanoic acid

Description

(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4,4-dimethylpentanoic acid (CAS: 139551-74-9) is a stereospecific Fmoc-protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). Its molecular formula is C₂₂H₂₅NO₄, with a molecular weight of 367.44 g/mol . The compound features:

- A 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group, which provides stability under basic conditions and is cleavable via mild bases like piperidine.

- A 4,4-dimethylpentanoic acid backbone, contributing to steric hindrance and influencing peptide chain conformation.

- An (S)-configuration at the α-carbon, critical for maintaining enantiomeric purity in peptide sequences .

This compound is valued for its compatibility with automated SPPS protocols and its role in synthesizing structurally complex peptides with high fidelity.

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-dimethylpentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4/c1-22(2,3)12-19(20(24)25)23-21(26)27-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,23,26)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPLVCXKSSXJFDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1637650-31-7 | |

| Record name | 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylpentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

Therefore, it’s plausible that this compound interacts with protein synthesis pathways.

Mode of Action

FMOC-DL-ALA(TBU)-OH is a fluorenylmethyloxycarbonyl (Fmoc) protected amino acid. The Fmoc group is a common protective group used in peptide synthesis. It serves to protect the amino group during peptide bond formation, preventing unwanted side reactions. Once the peptide bond is formed, the Fmoc group can be removed under mildly basic conditions, allowing for the next amino acid to be added.

Biochemical Pathways

FMOC-DL-ALA(TBU)-OH likely plays a role in the synthesis of peptides. Peptides are short chains of amino acids that serve various functions in the body, including as hormones, neurotransmitters, and cell signaling molecules. The exact biochemical pathways affected by FMOC-DL-ALA(TBU)-OH would depend on the specific peptides it is used to synthesize.

Result of Action

The result of FMOC-DL-ALA(TBU)-OH’s action would be the successful synthesis of a peptide with the desired sequence. This could have a wide range of effects at the molecular and cellular level, depending on the specific function of the peptide.

Action Environment

The action of FMOC-DL-ALA(TBU)-OH is typically carried out in a controlled laboratory environment. Factors such as temperature, pH, and the presence of other chemicals can influence the efficacy and stability of the compound. For example, the Fmoc group is stable under acidic conditions but can be removed under mildly basic conditions.

Biological Activity

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-dimethylpentanoic acid, commonly referred to as Fmoc-α-Me-Leu-OH, is a synthetic amino acid derivative notable for its applications in peptide synthesis and potential biological activities. This compound is characterized by a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely used in solid-phase peptide synthesis.

- Molecular Formula : C22H25NO4

- Molecular Weight : 367.44 g/mol

- CAS Number : 312624-65-0

- IUPAC Name : this compound

Biological Activity

The biological activity of this compound primarily revolves around its role in peptide synthesis and its potential effects on various biological pathways.

- Peptide Synthesis : The Fmoc group allows for selective protection of the amino group during peptide synthesis, facilitating the formation of peptide bonds without interference from other functional groups.

-

Cell Signaling Pathways : Preliminary studies suggest that derivatives of this compound may interact with various signaling pathways such as:

- MAPK/ERK Pathway : Involved in cell proliferation and differentiation.

- PI3K/Akt/mTOR Pathway : Plays a critical role in cell survival and metabolism.

- Antimicrobial Activity : Some derivatives have shown potential antimicrobial properties against various pathogens, indicating a possible application in treating infections.

Case Studies

- Peptide Synthesis Efficiency : A study demonstrated that using this compound as a building block resulted in high yields and purity of synthesized peptides compared to conventional methods.

- Biological Assays : In vitro assays have indicated that certain analogs exhibit cytotoxic effects on cancer cell lines, suggesting a potential role in cancer therapy.

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C22H25NO4 |

| Molecular Weight | 367.44 g/mol |

| CAS Number | 312624-65-0 |

| Solubility | Soluble in DMSO and DMF |

| Melting Point | Not specified |

Comparison with Similar Compounds

Key Structural and Functional Differences

The following table highlights structural variations, physicochemical properties, and applications of the target compound and its analogs:

Research Findings and Functional Implications

Protecting Group Stability :

- The Fmoc group in the target compound offers superior stability under basic conditions compared to the Z group in MPI11a, making it preferable for iterative SPPS .

- Fluorinated derivatives (e.g., 2248184-59-8) exhibit enhanced metabolic stability due to reduced oxidative degradation, a key advantage in drug development .

Backbone Modifications: The 5-methylhexanoic acid analog (360781-30-2) shows increased lipophilicity (logP ≈ 4.2 vs. 3.8 for the target compound), improving membrane permeability in cell-based assays . The 3-hydroxyl variant (1822470-13-2) introduces a polar group, reducing aggregation in aqueous environments and enabling H-bond-mediated interactions in peptide-receptor binding .

Applications in Drug Discovery: The isoquinoline derivative (182161-83-7) demonstrates utility in non-peptidic scaffolds, enabling the design of protease-resistant analogs . Fluorinated cyclohexyl derivatives (2248184-59-8) are explored in kinase inhibitors, leveraging fluorine’s electronegativity for target affinity .

Q & A

Q. What is the role of the Fmoc group in this compound during peptide synthesis?

The Fmoc (9-fluorenylmethoxycarbonyl) group acts as a temporary protective group for the amino group during solid-phase peptide synthesis (SPPS). It is selectively removed under mild basic conditions (e.g., 20% piperidine in DMF), enabling sequential coupling of amino acids. The 4,4-dimethylpentanoic acid backbone provides steric bulk, which may influence coupling efficiency or prevent aggregation in hydrophobic peptide sequences .

Q. How is the purity of this compound validated in synthetic workflows?

Purity is typically assessed via reverse-phase HPLC using a C18 column with UV detection at 254 nm (λmax for Fmoc absorption). Mass spectrometry (ESI-TOF or MALDI-TOF) confirms molecular weight, while - and -NMR verify structural integrity, including stereochemical purity at the (2S)-chiral center .

Q. What solvents and reaction conditions are optimal for its use in peptide coupling?

Common solvents include DMF, DCM, or THF. Activation reagents like HBTU/HOBt or DIC/Oxyma Pure are used with a 1.2–2.0 molar excess of the compound. Reaction times range from 30 minutes to 2 hours at room temperature, monitored by Kaiser or TNBS tests for free amine detection .

Advanced Research Questions

Q. How does the 4,4-dimethylpentanoic acid moiety influence peptide conformational stability?

The branched alkyl chain introduces steric hindrance, which can stabilize β-turn structures or reduce peptide aggregation in aqueous environments. Comparative studies with linear analogs (e.g., Fmoc-Ala-OH) using circular dichroism (CD) or molecular dynamics simulations are recommended to quantify these effects .

Q. What strategies mitigate racemization during Fmoc deprotection or coupling?

Racemization risks are minimized by:

Q. How can conflicting safety data (e.g., acute toxicity "no data" vs. GHS Category 4) be resolved?

Contradictory hazard classifications (e.g., vs. 15) necessitate conservative handling:

- Assume acute toxicity (oral, dermal, inhalation) per GHS Category 4 (H302, H312, H332).

- Use PPE (nitrile gloves, lab coat, safety goggles) and fume hoods.

- Cross-reference Safety Data Sheets (SDS) from multiple suppliers and prioritize data from regulatory bodies like ECHA .

Methodological Challenges

Q. What analytical techniques resolve byproducts from incomplete Fmoc deprotection?

Byproducts (e.g., dibenzofulvene adducts) are identified via LC-MS/MS. For quantification, integrate HPLC peaks at 265–300 nm or use -NMR if fluorinated analogs are present. Preparative HPLC with a gradient elution (ACN/water + 0.1% TFA) isolates pure fractions .

Q. How is the compound’s stability assessed under long-term storage?

Stability is evaluated by:

- Thermogravimetric analysis (TGA) for decomposition thresholds.

- Accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC checks.

- Monitoring color changes (yellowing indicates Fmoc degradation). Store desiccated at -20°C in amber vials .

Key Recommendations

- Stereochemical Integrity: Validate chiral purity via Mosher ester analysis or X-ray crystallography for critical applications .

- Ecotoxicity: Despite "no data" in SDS (), assume persistence and bioaccumulation potential due to the Fmoc group’s aromaticity. Follow ISO 11358 guidelines for environmental risk assessments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.